molecular formula C11H10O2 B105853 3-Methoxy-2-naphthol CAS No. 18515-11-2

3-Methoxy-2-naphthol

Cat. No. B105853
CAS RN: 18515-11-2
M. Wt: 174.2 g/mol
InChI Key: SJTNTIRIRIPZDV-UHFFFAOYSA-N
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Description

Catalytic Conversion of 2-Naphthol to 2-Hydroxy-1,4-naphthoquinone

The study presented in paper focuses on the selective synthesis of 2-Hydroxy-1,4-naphthoquinone (HNQ) from 2-naphthol using a catalytic oxidation process. The catalyst used is tetra(4-methoxyl-phenyl)porphyrinate iron(III) chloride (TMOPPFeCl) in an alkali methanol solution. The research explores the effects of various parameters such as solvents, temperature, time, and the amounts of catalysts and alkali. The findings indicate that a 32.9% conversion of 2-naphthol to HNQ was achieved with 100% selectivity under the specified conditions.

Synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides

Paper describes the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides through a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of ZnI2 and FeCl3. The reaction mechanism is proposed to involve the formation of an aryl-zinc (II) σ-bond and its α-addition to isocyanide.

Anodic Oxidation of 4-methoxy-1-naphthol

In paper , the anodic oxidation of 4-methoxy-1-naphthol is investigated, leading to the production of various products and dimers. The study delves into the reaction mechanism, including a [3+2] cycloaddition process.

Synthesis of 2-(6-methoxy-2-naphthyl)propenoic Acid

Paper outlines a practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory drug naproxen. The synthesis involves a Pd-catalyzed ethynylation, regioselective addition of HX, Pd-catalyzed carbonylation, and alkaline hydrolysis.

Photocatalytic Asymmetric Synthesis of (R)-(+)-1,1'-bi-2-naphthol Derivatives

The photocatalytic asymmetric synthesis of (R)-(+)-1,1'-bi-2-naphthol derivatives from 2-naphthol or 3-methoxy-2-naphthol is presented in paper . A chiral ruthenium complex is used as a photosensitizer, and [Co(acac)3] serves as an oxidant in the process.

(+/-)-1-{(4-Methoxybenzylidene)-amino(4-methoxyphenyl)methyl}-2-naphthol

Paper discusses a key intermediate in the synthesis of a chiral catalyst used in addition reactions of dialkylzinc compounds with aldehydes. The compound features a π-conjugated system and an intramolecular O—H⋯N hydrogen bond, with crystal packing stabilized by van der Waals forces.

Synthesis, Structures, and Properties of New Cyclometalated Iridium(III) Complexes

The synthesis of cyclometalated Ir(III) complexes from 3-methoxy-6-methyl-2-(naphthalen-2-yl)pyridine is explored in paper . The study includes the characterization of the complexes and investigates their crystal structures and properties, including intramolecular C—H⋯Cl hydrogen bonds and yellow phosphorescence emission.

Selectivity Engineering of Solid Base Catalyzed O-methylation of 2-naphthol

Paper examines the catalytic methylation of 2-naphthol using dimethyl carbonate as a greener alternative to traditional agents. The research includes the synthesis of catalysts, characterization, and a study of the effects of operating parameters. The catalyst showed high conversion and selectivity, and a kinetic model based on the Langmuir–Hinshelwood–Hougen–Watson mechanism is proposed.

Scientific Research Applications

Subheading Application in Selective Catalysis

The compound 3-Methoxy-2-naphthol, a derivative of 2-naphthol, plays a crucial role in the field of catalysis. Specifically, it has been utilized in the selective engineering of solid base catalysis. Research shows that it's an essential intermediate in the production of naproxen, a widely used non-steroidal, anti-inflammatory, analgesic, and antipyretic drug. The study highlights the use of dimethyl carbonate as a greener agent for the catalytic methylation of 2-naphthol. This process involves catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica, showcasing high conversion and selectivity rates. The research not only demonstrates the compound's pivotal role in catalysis but also its contribution to green chemistry by utilizing eco-friendly agents (Yadav & Salunke, 2013).

Electrochemical Applications

Subheading Role in Anodic Oxidation Processes

In electrochemistry, 3-Methoxy-2-naphthol is significant in anodic oxidation processes. Studies indicate its involvement in the anodic oxidation of 4-methoxy-1-naphthol, where it facilitates the production of various products, including dimers. The reaction mechanism, including the [3+2] cycloaddition, was thoroughly investigated, underscoring the compound's versatility in electrochemical reactions and its potential for creating diverse chemical products (El‐Seedi, Yamamura, & Nishiyama, 2002).

Structural Chemistry and Material Science

Subheading Insights into Molecular Structure and Interactions

The compound's importance extends to structural chemistry and material science, particularly in understanding molecular structures and interactions. Research has detailed the structure of 4-methoxy-1-naphthol, demonstrating how intermolecular O-H...O hydrogen bonds and π-π stacking interactions form simple chains in its crystal structure. This study provides valuable insights into the molecular arrangements and interactions of such compounds, contributing to our understanding of material properties at the molecular level (Marciniak & Różycka-Sokołowska, 2009).

Safety And Hazards

3-Methoxy-2-naphthol is harmful if swallowed or inhaled . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility .

properties

IUPAC Name

3-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTNTIRIRIPZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171723
Record name 2-Naphthalenol, 3-methoxy-
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-naphthol

CAS RN

18515-11-2
Record name 3-Methoxy-2-naphthol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenol, 3-methoxy-
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Record name 2-Naphthalenol, 3-methoxy-
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Record name 3-Methoxy-2-naphthol
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Synthesis routes and methods

Procedure details

Dimethylsulfate (32 ml) was added to the solution of 2,3-dihydroxynaphthalene (32 g) and sodium hydroxide (10 M, 32 ml) in water (300 ml). After being stirred for six hours at room temperature, the side product 2,3-dimethoxynaphthalene was filtered off (yield 16.6 g). The water phase was acidified, stirred on ice bath, filtered, washed with water and recrystallized from ethanol-water (3:2). Yield: 13.5 g, melting point 108-109° C.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
F Gaslini, LZ Nahum - The Journal of Organic Chemistry, 1964 - ACS Publications
… 5,6,7,8-tetrahydro-3-methoxy-2-naphthol. The isolation of 5,6-dihydro-3-methoxy2-naphthol in short time experiments suggests a mechanism of ring closure with the latter as precursor. …
Number of citations: 10 pubs.acs.org
FR Hewgill, BS Middleton - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… naphthol gave only the corresponding o-quinone.lg Oxidation of 3-methoxy-2-naphthol with alkaline f erricyanide or silver oxide gave products which we could not purify, and which are …
Number of citations: 13 pubs.rsc.org
T Hamada, H Ishida, S Usui, Y Watanabe… - Journal of the …, 1993 - pubs.rsc.org
… ] from 2-naphthol (or 3-methoxy-2-naphthol) is performed photocatalytically by using the chiral ruthenium complex, M(C3)-Δ-[Ru(menbpy)3]2+[M(C3)= counterclockwise molecular …
Number of citations: 47 pubs.rsc.org
HRW Ansink, E Zelvelder… - Recueil des Travaux …, 1993 - Wiley Online Library
… Upon reaction of 3-methoxy-2-naphthol (3a) with 1 .O equiv of SO,, a mixture of the I-, 6-, 7- and 8-5 is formed. Nitration of 3a is observed to occur at C(l)'.'. …
Number of citations: 10 onlinelibrary.wiley.com
LA Frink, A Berthod, QL Xu, H Gao, L Kurti… - Journal of Liquid …, 2016 - Taylor & Francis
… -5-methoxy)-3-methoxy-2-naphthol, has some structural similarities with Compound #12, 1-(2-N-methylsulfamide-4,6-dimethyl-5-methoxy)-3-methoxy-2-naphthol, also with a methoxy …
Number of citations: 10 www.tandfonline.com
LS Nahum - Industrial & Engineering Chemistry Product Research …, 1965 - ACS Publications
Red spruce wood meal was suspended in benzene and made to react with 1 to 1 hydrogen-carbon monoxide at 1 70 C. in the presence of dicobalt octacarbonyl, a soluble catalyst. The …
Number of citations: 21 pubs.acs.org
M Geng, J Kuang, M Miao, Y Ma - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
… 1c, 6-methoxy-2-naphthol 1d, 7-methyl-2-naphthol 1g, 7-methoxy-2-naphthol 1h, 7-ethoxy-2-naphthol 1i, 7-acetamido-2-naphthol 1j, 3-methyl-2-naphthol 1k, and 3-methoxy-2-naphthol …
Number of citations: 9 pubs.rsc.org
D Woodcock, BL Davies - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
Attempts to prepare 3-amino-2-naphthyloxyacetic acid from the corresponding naphthol by condensation with ethyl bromoacetate gave 3: 4-dihydro-Z-oxonaphtho-[2, 3-b]-1: 4-oxazine, …
Number of citations: 5 pubs.rsc.org
MK Ghosh, J Rzymkowski… - Chemistry–A European …, 2019 - Wiley Online Library
… Also, 3-methoxy-2-naphthol furnishes the product in good yield (3 j). The scope with regard to 2-naphthols was re-examined upon changing the iodonium salt to bis(4-fluorophenyl)…
B Dahms, R Franke, SR Waldvogel - ChemElectroChem, 2018 - Wiley Online Library
… Furthermore, the electron density at C1 for 3-methoxy-2-naphthol is lowered due to the methoxy moiety in 3 position. Hence, the nucleophilic attack is not supported. Introducing bromo …

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